[1-(Thian-4-yl)piperidin-3-yl]methanol
CAS No.: 1824024-47-6
Cat. No.: VC3155326
Molecular Formula: C11H21NOS
Molecular Weight: 215.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824024-47-6 |
|---|---|
| Molecular Formula | C11H21NOS |
| Molecular Weight | 215.36 g/mol |
| IUPAC Name | [1-(thian-4-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2 |
| Standard InChI Key | MCSWLYNFETYNPL-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2CCSCC2)CO |
| Canonical SMILES | C1CC(CN(C1)C2CCSCC2)CO |
Introduction
[1-(Thian-4-yl)piperidin-3-yl]methanol is a piperidine derivative that has garnered significant attention in the scientific community due to its diverse pharmacological properties and applications in various fields. This compound is characterized by its molecular formula C11H21NOS and molecular weight of 215.36 g/mol. Its unique structure, featuring a piperidine ring with a thian-4-yl substituent and a hydroxymethyl group, contributes to its potential biological activities, including antimicrobial and antifungal properties.
Synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol
The synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol typically involves a nucleophilic substitution reaction. In this process, a suitable thian-4-yl halide reacts with piperidine in the presence of a base. The reaction conditions often include maintaining an inert atmosphere, controlling the temperature, and using a polar aprotic solvent.
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Thian-4-yl halide, Piperidine, Base | Inert atmosphere, Controlled temperature, Polar aprotic solvent |
Biological Activities and Applications
The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. These activities make it a subject of interest in medicinal chemistry and drug development. Research is ongoing to explore its use in designing new therapeutic agents, particularly in the context of antimicrobial and antifungal therapies.
| Biological Activity | Application |
|---|---|
| Antimicrobial | Medicinal chemistry, Drug development |
| Antifungal | Therapeutic agent design |
Research Findings and Future Directions
Recent studies have highlighted the potential of piperidine derivatives in drug development, with compounds like [1-(Thian-4-yl)piperidin-3-yl]methanol serving as intermediates in the synthesis of more complex organic molecules. The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors, modulating biological pathways to achieve desired therapeutic effects.
Future research directions include further elucidation of the molecular targets and pathways involved in its biological activities. Additionally, optimizing synthetic routes for higher yields and purity will be crucial for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume